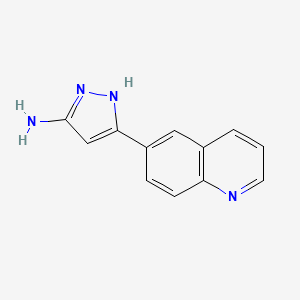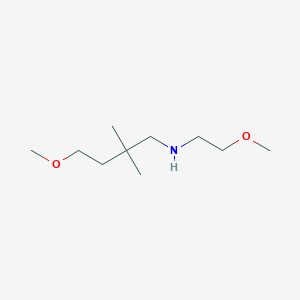
3-(Quinolin-6-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The quinoline moiety is known for its presence in many biologically active compounds, while the pyrazole ring is a common motif in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine typically involves the condensation of quinoline derivatives with hydrazine or its derivatives, followed by cyclization. One common method involves the reaction of 6-chloroquinoline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Análisis De Reacciones Químicas
3-(Quinolin-6-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-(Quinolin-6-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can interact with various enzymes, inhibiting their activity. These interactions can trigger a cascade of molecular events, ultimately leading to the desired pharmacological effects .
Comparación Con Compuestos Similares
3-(Quinolin-6-yl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological properties.
Quinolinyl-pyrazoles: These compounds combine both quinoline and pyrazole structures and are studied for their unique biological activities.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-quinolin-6-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H10N4/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H3,13,15,16) |
Clave InChI |
XUXZOWAJYZBOPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C3=CC(=NN3)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)


![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)


![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)



